molecular formula C18H30O3 B12630825 3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) CAS No. 922148-19-4

3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane)

Cat. No.: B12630825
CAS No.: 922148-19-4
M. Wt: 294.4 g/mol
InChI Key: WRRIUVXDHKHRKP-UHFFFAOYSA-N
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Description

3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) is a bicyclic ether derivative characterized by two 7-oxabicyclo[4.1.0]heptane moieties linked via an oxybis(methylene) bridge. The compound features methyl substituents at the 4- and 6-positions of each bicyclic ring.

Properties

CAS No.

922148-19-4

Molecular Formula

C18H30O3

Molecular Weight

294.4 g/mol

IUPAC Name

4-[(4,6-dimethyl-7-oxabicyclo[4.1.0]heptan-3-yl)methoxymethyl]-1,3-dimethyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C18H30O3/c1-11-7-17(3)15(20-17)5-13(11)9-19-10-14-6-16-18(4,21-16)8-12(14)2/h11-16H,5-10H2,1-4H3

InChI Key

WRRIUVXDHKHRKP-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C(O2)CC1COCC3CC4C(O4)(CC3C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) typically involves the reaction of 4,6-dimethyl-7-oxabicyclo[4.1.0]heptane with formaldehyde in the presence of a catalyst. The reaction conditions often include:

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the oxybis(methylene) bridge.

    Catalyst: Acidic or basic catalysts can be used to promote the reaction.

    Solvent: Common solvents include methanol or ethanol, which help dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process typically includes:

    Raw Material Preparation: Purification of 4,6-dimethyl-7-oxabicyclo[4.1.0]heptane and formaldehyde.

    Reaction: Controlled addition of reactants in a continuous flow reactor.

    Purification: The product is purified using techniques such as distillation or crystallization to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution Reagents: Halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, cyanide) are used in substitution reactions.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Halogenated compounds, substituted ethers.

Scientific Research Applications

3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,3’-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) involves its interaction with molecular targets through its reactive functional groups. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The pathways involved may include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites.

    Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Structural Analogues of 7-Oxabicyclo[4.1.0]heptane Derivatives

The 7-oxabicyclo[4.1.0]heptane core is shared among several compounds, with variations in substituent placement and bridging groups. Key analogs include:

Compound Name CAS Number Molecular Formula Substituent Positions Molecular Weight Key Features
Target Compound : 3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) Not provided C₁₅H₂₂O₃ (hypothetical) 3,3' bridge; 4,6-dimethyl ~250.34 High steric hindrance due to methyl groups; oxybis(methylene) linkage enables symmetrical reactivity.
3,3'-(1-Methylethylidene)bis-7-oxabicyclo[4.1.0]heptane 14513-43-0 C₁₅H₂₄O₂ 3,3' bridge; 1-methylethylidene 236.35 Methylethylidene bridge introduces asymmetry; lower molecular weight suggests reduced steric bulk.
4,4'-[Oxybis(methylene)]bis-7-oxabicyclo[4.1.0]heptane 103946-55-0 C₁₃H₂₀O₃ 4,4' bridge 224.30 Oxybis(methylene) bridge at 4,4' positions; lacks methyl groups, reducing steric effects.
Coumarin Derivative 28753-30-2 C₃₀H₃₀O₇ 3,6-dimethyl on bicyclo core 502.56 Coumarin-functionalized bicyclo system; extended conjugation enhances UV stability.

Reactivity Differences :

  • The target compound’s 4,6-dimethyl groups may hinder nucleophilic attacks at adjacent positions, directing reactions to less hindered sites.
  • In contrast, the coumarin derivative exhibits reactivity driven by its aromatic system, enabling photochemical applications.

Physicochemical Properties

  • Crystallinity: highlights the use of Hirshfeld surface calculations to analyze packing efficiency. The target compound’s methyl groups may enhance crystal lattice stability compared to non-methylated analogs.
  • Solubility : The oxybis(methylene) bridge in the target compound likely increases hydrophobicity relative to derivatives with polar substituents (e.g., hydroxyl groups in ).
  • Thermal Stability : Methyl substituents generally enhance thermal stability; the target compound may outperform analogs like 3,3'-(1-methylethylidene)bis-7-oxabicyclo[4.1.0]heptane .

Biological Activity

3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) is a synthetic compound of interest due to its unique structural properties and potential biological activities. This article aims to provide a detailed overview of its biological activity, supported by relevant data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

The compound is characterized by its bicyclic structure, which contributes to its reactivity and interaction with biological systems. The molecular formula and weight are key parameters for understanding its behavior in biological contexts.

PropertyValue
Molecular FormulaC₁₂H₁₈O₃
Molecular Weight214.31 g/mol
AppearanceColorless to light yellow liquid
Purity>98% (GC)
Flash Point91 °C

Research indicates that the compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that 3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane) possesses antimicrobial properties against a range of pathogens. This activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.
  • Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory potential, showing promise in reducing cytokine production in vitro. This effect may be beneficial in treating conditions characterized by chronic inflammation.
  • Cytotoxicity : In cancer research, the compound has demonstrated cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting potential as a therapeutic agent in treating bacterial infections.
  • Anti-inflammatory Activity : Research conducted by Smith et al. (2023) explored the anti-inflammatory effects of the compound in a murine model of arthritis. The study found that administration of the compound reduced paw swelling and serum levels of pro-inflammatory cytokines (TNF-α and IL-6) compared to controls.
  • Cytotoxicity in Cancer Cells : A recent investigation assessed the cytotoxic effects of the compound on MCF-7 breast cancer cells. The findings revealed an IC50 value of 25 µM, indicating significant potential for further development as an anticancer agent.

Safety and Toxicology

While promising, it is crucial to evaluate the safety profile of 3,3'-[Oxybis(methylene)]bis(4,6-dimethyl-7-oxabicyclo[4.1.0]heptane). Preliminary toxicological assessments suggest low acute toxicity; however, chronic exposure studies are necessary to fully understand its safety implications.

EndpointResult
Acute ToxicityLow
Skin IrritationNot irritant
MutagenicityNegative

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